5-Ethoxy-2-nitrosophenol
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Overview
Description
5-Ethoxy-2-nitrosophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of an ethoxy group at the 5-position and a nitroso group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrosophenol typically involves the nitrosation of 5-ethoxyphenol. This can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction proceeds via the formation of a diazonium intermediate, which subsequently undergoes a substitution reaction to yield the nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pH, and reaction time, as well as efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products:
Oxidation: 5-Ethoxy-2-nitrophenol.
Reduction: 5-Ethoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
5-Ethoxy-2-nitrosophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-nitrosophenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can participate in redox reactions, while the phenolic group can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 5-Methoxy-2-nitrosophenol
- 5-Methyl-2-nitrosophenol
- 2-Nitrosophenol
Comparison: 5-Ethoxy-2-nitrosophenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 5-Methoxy-2-nitrosophenol, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reaction outcomes and applications .
Properties
CAS No. |
13958-13-9 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-ethoxy-2-nitrosophenol |
InChI |
InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(9-11)8(10)5-6/h3-5,10H,2H2,1H3 |
InChI Key |
QKSUTIDGHCYZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=O)O |
Origin of Product |
United States |
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